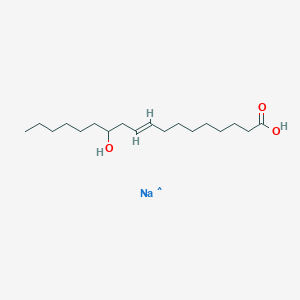

リシノレイル酸ナトリウム

説明

Ricinoleic acid is the main fatty acid component of castor oil and has been studied for various applications. It's known for inhibiting methanogenesis and affecting fatty acid biohydrogenation (Ramos Morales et al., 2012).

Synthesis Analysis

The synthesis of ricinoleic acid involves various chemical processes. For example, ricinoleic acid-based biopolymers are synthesized from reactions with maleic and succinic anhydrides (Teomim et al., 1999). Also, the synthesis of ricinoleic acid lactones involves refluxing pure ricinoleic acid with dicyclohexylcarbodimide and (dimethylamino)pyridine as catalysts (Slivniak & Domb, 2005).

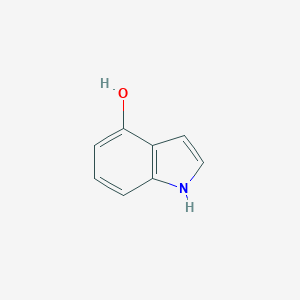

Molecular Structure Analysis

The molecular structure of ricinoleic acid derivatives plays a significant role in their chemical and biological activities. For example, the presence of a hydroxyl group near the double bond in ricinoleic acid is advantageous for certain chemical reactions (Meesaragandla et al., 2013).

Chemical Reactions and Properties

Ricinoleic acid participates in various chemical reactions, leading to the formation of diverse compounds. For instance, it can be transformed into ricinoleic acid glycol ether esters under specific conditions (Zhang et al., 2017).

Physical Properties Analysis

The physical properties of ricinoleic acid derivatives vary based on their molecular structure. For instance, ricinoleic acid-based polyesters have a wide range of elastic modulus, making them suitable for various applications (Rajalakshmi et al., 2019).

Chemical Properties Analysis

Ricinoleic acid and its derivatives exhibit a range of chemical properties. For example, ricinoleic acid derivatives show varying degrees of inhibition on water and electrolyte absorption, which is dependent on their molecular structure (Gaginella et al., 1975).

科学的研究の応用

有機ゲル化

リシノレイル酸(REA)は、菜種油を使用して有機ゲルを形成するために使用されてきました . 有機ゲルは、自己集合した分子のネットワークが有機液体を作動不能にして、冷却時に熱可逆ゲルを形成する、多様な材料のクラスです . 得られたゲル構造の時間、温度、濃度依存性は、微小変形レオロジー、光学顕微鏡、粉末X線回折(XRD)を使用して調べられました .

食品への応用

食品の応用を含むさまざまな分野で、有機ゲル化の原則を適用することに関心が集まっています . 高レベルの飽和またはトランス脂肪酸を必要とせずに油を構造化できる能力は、有利となるでしょう .

生物製剤への応用

リシノール酸(RA)は、さまざまな病態の治療のための移植可能な薬物送達マトリックスとして使用されるように特異的に開発された生分解性ポリマーの合成に使用されてきました . この研究の目標は、生物製剤合成における構成要素として使用するために、ヒマシ油(CO)からリシノール酸(RA)を分取するための方法を開発することでした .

バイオ燃料の製造

ヒマシ油とリシノール酸は、それらから複合材料やポリマーを得る可能性だけでなく、バイオ燃料の製造におけるそれらの使用の見通しによっても、多くの研究者の注目を集めています . 石油系ディーゼル燃料と比較して、バイオ燃料は回収が可能であり、化石燃料よりも高い生分解性を持ち、無毒です .

工業プロセス

リシノール酸(RA)は、ヒマシ油(CO)から得られ、これは主にRA-アシル部分(85〜90%)を含むトリグリセリドの混合物です

作用機序

Target of Action

Ricinelaidic acid sodium salt primarily targets the Cannabinoid receptor 1 , Cannabinoid receptor 2 , and Transient receptor potential cation channel subfamily V member 1 . These receptors play crucial roles in various physiological processes, including pain sensation, mood, and memory .

Mode of Action

The compound’s interaction with its targets may result in alterations in cell signaling pathways, potentially influencing various physiological responses .

Biochemical Pathways

This pathway is crucial for the biosynthesis of aromatic amino acids in plants and microorganisms .

Pharmacokinetics

It is known that the compound’s bioavailability and stability can be improved by converting it to its sodium salt form .

Result of Action

It is suggested that the compound’s interaction with its targets could lead to changes in cellular signaling, potentially influencing various physiological responses .

Action Environment

The action, efficacy, and stability of Ricinelaidic acid sodium salt can be influenced by various environmental factors. For instance, at a high concentration of sodium ricinoleate, thiophosphoryl trichloride reacts primarily with the alcohol OH group, and the isolated compound contains a sodium acyl group . This suggests that the compound’s action can be influenced by the concentration of other substances in its environment .

特性

InChI |

InChI=1S/C18H34O3.Na/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/b12-9+; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEUYFQZJDGDEF-NBYYMMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(C/C=C/CCCCCCCC(=O)O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585263 | |

| Record name | PUBCHEM_16219928 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108321-51-3 | |

| Record name | PUBCHEM_16219928 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

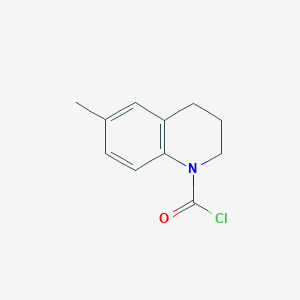

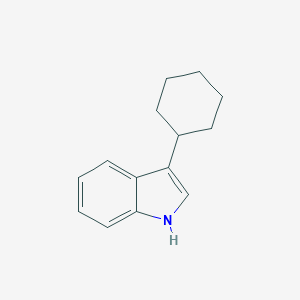

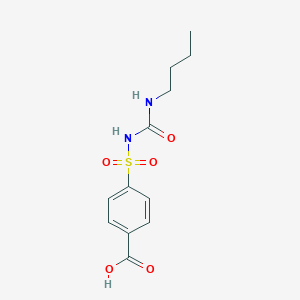

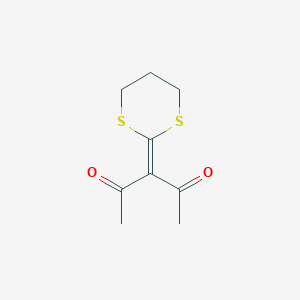

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

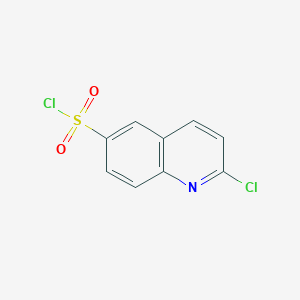

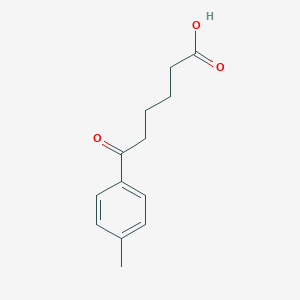

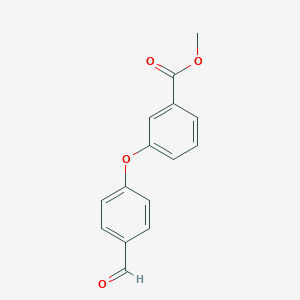

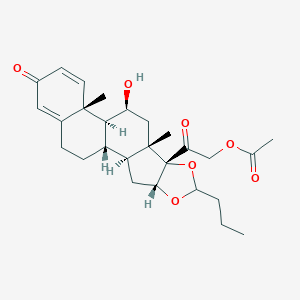

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B18500.png)

![3-Methyl-1,2,4-triazolo[3,4-A]phthalazine](/img/structure/B18503.png)